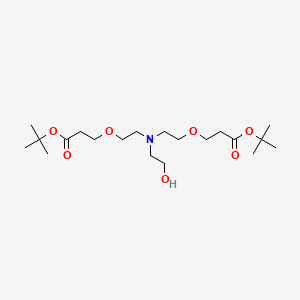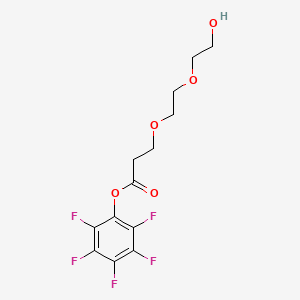![molecular formula C26H23FN8O B608067 N2-(4-(1H-苯并[d]咪唑-2-基)苯基)-N4-(4-氟苯基)-6-吗啉基-1,3,5-三嗪-2,4-二胺 CAS No. 1807988-47-1](/img/structure/B608067.png)
N2-(4-(1H-苯并[d]咪唑-2-基)苯基)-N4-(4-氟苯基)-6-吗啉基-1,3,5-三嗪-2,4-二胺
描述
The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a phenyl group, a fluorophenyl group, a morpholino group, and a triazine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzimidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .科学研究应用
Cancer Therapy
IITZ-01 as an Autophagy Inhibitor: IITZ-01 has been identified as a potent lysosomotropic autophagy inhibitor . It sensitizes cancer cells to TRAIL-induced apoptosis by upregulating DR5 and downregulating survivin through the ubiquitin-proteasome pathway . This property is particularly effective in renal, lung, and breast carcinoma cells, making it a promising candidate for cancer therapy.
Molecular Cancer Biology
Enhancing Apoptosis in Cancer Cells: Studies have shown that IITZ-01 can induce apoptosis in cancer cells by disrupting lysosomal function and mitochondrial membrane potential . This leads to the accumulation of autophagosomes and the inhibition of their degradation, culminating in cell death .
Pharmacology
Preclinical Development as Anticancer Therapeutic: IITZ-01 exhibits more than 10-fold potent autophagy inhibition compared to chloroquine, along with better cytotoxic action . Its efficacy in vivo suggests that it has potential for further preclinical development as an anticancer therapeutic .
Toxicology
Mitochondrial Damage and mROS Accumulation: The compound’s mechanism involves inducing mitochondrial damage and the accumulation of mitochondrial reactive oxygen species (mROS), which is crucial for the activation of the NLRP3 inflammasome . This could have implications for understanding the toxicological effects of IITZ-01 on cellular health.
Biochemistry
Lysosomal Dysfunction and Autophagy Flux: IITZ-01’s biochemical action includes causing lysosomal dysfunction and affecting autophagy flux . By impairing lysosomal function, it prevents the normal recycling process of damaged organelles and proteins, leading to cell death .
Medicine
Potential in Triple-Negative Breast Cancer: IITZ-01 has shown single-agent antitumor efficacy in triple-negative breast cancer both in vitro and in vivo . Its ability to inhibit autophagy and induce apoptosis makes it a compound of interest in the medical field, especially for difficult-to-treat cancers.
作用机制
IITZ-01, also known as 4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine or N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, is a potent autophagy inhibitor with single-agent anticancer activity .
Target of Action
The primary target of IITZ-01 is the autophagy pathway . It also targets the NLRP3 inflammasome .
Mode of Action
IITZ-01 acts as a potent autophagy inhibitor . It disrupts lysosomal functions, leading to the accumulation of autophagosomes and the inhibition of autophagosomal degradation . IITZ-01 also activates the NLRP3 inflammasome, which is dependent on mitochondrial damage and mROS accumulation .
Biochemical Pathways
IITZ-01 affects the autophagy pathway by inhibiting the degradation process within lysosomes . This results in the accumulation of autophagosomes within the cell . Additionally, IITZ-01 induces mitochondrial damage, leading to an increase in intracellular mROS, which can activate the NLRP3 inflammasome .
Pharmacokinetics
Its potent autophagy inhibition and cytotoxic action suggest that it may have favorable adme properties .
Result of Action
The action of IITZ-01 leads to the inhibition of autophagy and the activation of the NLRP3 inflammasome . This results in apoptosis through the mitochondria-mediated pathway . IITZ-01 has demonstrated potent antitumor action in vivo, particularly in triple-negative breast cancer .
Action Environment
The action of IITZ-01 can be influenced by the cellular environment. For instance, the compound’s lysosomotropic properties allow it to disrupt lysosomal functions . Additionally, the activation of the NLRP3 inflammasome by IITZ-01 is dependent on mitochondrial damage and mROS accumulation , which can be influenced by the cellular environment.
未来方向
属性
IUPAC Name |
4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEDDGLPNSLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-N4-(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)



![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)

